3,5-Dimethyl-4-(methylthio)isoxazole
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Overview
Description
3,5-Dimethyl-4-(methylthio)isoxazole is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-(methylthio)isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethylisoxazole with methylthiolating agents. The reaction is often carried out in the presence of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-4-(methylthio)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
3,5-Dimethyl-4-(methylthio)isoxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(methylthio)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
3,5-Dimethylisoxazole: Lacks the methylthio group, resulting in different chemical properties.
4-Methylthioisoxazole: Similar structure but with different substitution patterns.
3,4,5-Trimethylisoxazole: Contains an additional methyl group, altering its reactivity and applications.
Uniqueness: 3,5-Dimethyl-4-(methylthio)isoxazole is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H9NOS |
---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3,5-dimethyl-4-methylsulfanyl-1,2-oxazole |
InChI |
InChI=1S/C6H9NOS/c1-4-6(9-3)5(2)8-7-4/h1-3H3 |
InChI Key |
YRACSIGAGNLCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)SC |
Origin of Product |
United States |
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